molecular formula C10H8F3N3O3S2 B14959940 4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B14959940
M. Wt: 339.3 g/mol
InChI Key: JDNAPWHNHUWDPD-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a sulfonamide compound known for its diverse applications, particularly in the field of herbicides. This compound is characterized by the presence of a trifluoromethyl group and a thiadiazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately the death of the target weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide stands out due to its specific trifluoromethyl and thiadiazole groups, which enhance its herbicidal activity and selectivity. Its unique chemical structure also allows for various modifications, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C10H8F3N3O3S2

Molecular Weight

339.3 g/mol

IUPAC Name

4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H8F3N3O3S2/c1-19-6-2-4-7(5-3-6)21(17,18)16-9-15-14-8(20-9)10(11,12)13/h2-5H,1H3,(H,15,16)

InChI Key

JDNAPWHNHUWDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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